(3R,4S)-3-amino-4-methylhexanoic acid (3R,4S)-3-amino-4-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 75946-24-6
VCID: VC8135286
InChI: InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1
SMILES: CCC(C)C(CC(=O)O)N
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

(3R,4S)-3-amino-4-methylhexanoic acid

CAS No.: 75946-24-6

VCID: VC8135286

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-3-amino-4-methylhexanoic acid - 75946-24-6

Description

(3R,4S)-3-Amino-4-methylhexanoic acid is a chiral amino acid derivative that has garnered significant attention in various fields of scientific research, including chemistry, biology, and pharmacology. Its unique stereochemistry imparts distinct biological and chemical properties, making it a valuable compound for both research and industrial applications.

Key Features:

  • Molecular Formula: C7H15NO2

  • CAS Number: 75946-24-6

  • Stereochemistry: The compound's (3R,4S) configuration is crucial for its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of (3R,4S)-3-amino-4-methylhexanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Common methods include:

  • Asymmetric Synthesis: Starting from chiral precursors such as L-valine, the process involves protection of functional groups, selective reactions to introduce amino and methyl groups, and deprotection to yield the final product.

  • Industrial Production: Large-scale synthesis using optimized reaction conditions, possibly involving biocatalysts for high yield and purity.

Common Reagents and Conditions:

Reaction TypeReagentsConditions
OxidationH2O2, KMnO4Acidic conditions
ReductionLiAlH4, NaBH4Anhydrous conditions
SubstitutionAcyl chlorides, anhydridesBasic conditions

Scientific Research Applications

This compound is utilized in several areas of research:

  • Neuropeptide Synthesis: It is employed in synthesizing neuropeptides, crucial for understanding neurological functions and potential treatments for disorders.

  • Enzyme Interaction Studies: The compound interacts with enzymes involved in amino acid metabolism, modulating biochemical pathways.

  • Pharmaceutical Applications: It enhances the stability and bioavailability of peptide-based pharmaceuticals and is investigated for neuroprotective effects.

Biological Activity and Potential Therapeutic Applications

(3R,4S)-3-Amino-4-methylhexanoic acid exhibits significant biological activity, particularly in:

  • Neuroprotection: Studies have shown its potential in reducing neuronal apoptosis and modulating neurotransmitter systems, offering protective effects against neurological disorders such as epilepsy.

  • Metabolic Pathways: It plays a role in amino acid metabolism and influences neurotransmitter synthesis.

Comparison with Similar Compounds:

Compound NameCAS NumberUnique Features
(2S,3R,4S)-4-HydroxyisoleucineNot specifiedInsulinotropic activity; chiral amino acid
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acidNot specifiedSimilar stereochemistry; distinct biological activity
2-Amino-4-methylhexanoic acid hydrochloride1384427-42-2Non-chiral variant; different biological properties
CAS No. 75946-24-6
Product Name (3R,4S)-3-amino-4-methylhexanoic acid
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name (3R,4S)-3-amino-4-methylhexanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1
Standard InChIKey JHEDYGILOIBOTL-NTSWFWBYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](CC(=O)O)N
SMILES CCC(C)C(CC(=O)O)N
Canonical SMILES CCC(C)C(CC(=O)O)N
PubChem Compound 16211048
Last Modified Aug 20 2023

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